molecular formula C14H25NO3 B4670174 5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid

5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid

Cat. No.: B4670174
M. Wt: 255.35 g/mol
InChI Key: OHKBGNMLVSGAOA-UHFFFAOYSA-N
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Description

5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid is a synthetic organic compound characterized by its unique molecular structure. This compound contains a cyclohexyl group substituted with three methyl groups, an amino group, and a pentanoic acid moiety. Its structure imparts specific chemical properties that make it of interest in various scientific fields.

Properties

IUPAC Name

5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-10-7-11(9-14(2,3)8-10)15-12(16)5-4-6-13(17)18/h10-11H,4-9H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKBGNMLVSGAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid typically involves the following steps:

    Formation of the Amino Group: The starting material, 3,3,5-trimethylcyclohexylamine, is prepared through the hydrogenation of 3,3,5-trimethylcyclohexanone in the presence of ammonia and a suitable catalyst.

    Amide Bond Formation: The amino group is then reacted with a suitable acylating agent, such as pentanoyl chloride, under basic conditions to form the amide bond.

    Oxidation: The resulting intermediate is subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the oxo group at the 5-position.

Industrial Production Methods

Industrial production of 5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the oxo group can yield alcohols or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]hexanoic acid: Similar structure with an additional carbon in the chain.

    5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]butanoic acid: Similar structure with one less carbon in the chain.

    5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]propanoic acid: Similar structure with two fewer carbons in the chain.

Uniqueness

The uniqueness of 5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid lies in its specific molecular configuration, which imparts distinct chemical properties and biological activities. Its balance of hydrophobic and hydrophilic regions, along with the presence of reactive functional groups, makes it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid
Reactant of Route 2
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5-oxo-5-[(3,3,5-trimethylcyclohexyl)amino]pentanoic acid

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